5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Overview
Description
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, commonly referred to as 5-MeO-DPT, is a synthetic tryptamine derivative. It has been studied for its potential in scientific research applications, and is a popular drug of abuse due to its hallucinogenic effects. 5-MeO-DPT has been used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
JAK1 Selective Inhibition
This compound has been identified as a selective inhibitor for Janus Kinase 1 (JAK1), which is significant in the field of immunology and oncology. The selective inhibition of JAK1 can modulate immune responses and has potential therapeutic applications in autoimmune diseases and cancers .
EGFR T790M/L858R Mutant Inhibition
In cancer research, particularly in the treatment of non-small cell lung cancer, this compound serves as a scaffold for the development of inhibitors targeting the EGFR T790M/L858R mutation. This mutation is associated with resistance to first-line treatments, making the compound valuable for developing second-line therapeutic agents .
Synthesis of Functionalized Pyrroloquinolines
The compound is used in the synthesis of functionalized pyrroloquinolines, which are important in medicinal chemistry. Pyrroloquinolines exhibit a range of biological activities and can serve as key intermediates in the synthesis of various pharmacologically active molecules .
Anti-Cancer Agent Development
As a core scaffold, it is utilized in the design and synthesis of novel anti-cancer agents. The compound’s structure aids in the optimization of interactions with cancer-related targets, contributing to the development of more effective cancer therapies .
Kinase Profiling and Pharmacokinetic Tests
The compound’s derivatives have been subjected to kinase profiling and pharmacokinetic tests to determine their selectivity and efficacy as kinase inhibitors. These studies are crucial for drug development, ensuring that potential drugs have the desired biological activity and appropriate pharmacokinetic properties .
In Vivo Efficacy Studies
In vivo studies using mouse and rat models have been conducted to verify the efficacy of derivatives of this compound in treating conditions like chronic inflammatory arthritis. Such studies are essential for translating the compound’s therapeutic potential into clinical applications .
Mechanism of Action
Target of Action
The primary target of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the Janus kinase 1 (JAK1) enzyme . JAK1 is a type of protein kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors . It is involved in processes such as inflammation and immune function .
Mode of Action
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one acts as a selective inhibitor of JAK1 . It binds to the inactive form of JAK1, thereby preventing the enzyme from participating in its normal signaling functions . This interaction results in the inhibition of many cytokines involved in inflammation and immune function .
Biochemical Pathways
The inhibition of JAK1 by 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one affects various biochemical pathways. As JAK1 pairs with other kinases like JAK2, JAK3, and TYK2, its inhibition can impact many cytokines involved in inflammation and immune function . This can lead to downstream effects such as the modulation of immune responses and the reduction of inflammatory processes .
Pharmacokinetics
Similar compounds have been shown to exhibit desirable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) profiles . These properties can impact the bioavailability of the compound, influencing its efficacy and safety .
Result of Action
The result of the action of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the inhibition of JAK1, leading to the modulation of various cytokines involved in inflammation and immune function . This can result in molecular and cellular effects such as the reduction of inflammatory responses and the modulation of immune functions .
properties
IUPAC Name |
5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-3-2-5-6(10)7(11)9-4-8-5/h2-4H,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGXCJVRXWCZIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739483 | |
Record name | 5-Methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
919278-72-1 | |
Record name | 5-Methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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